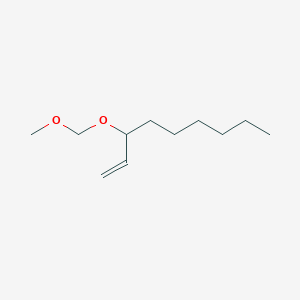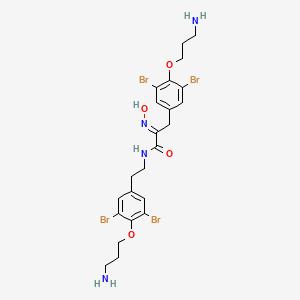
Purealidin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purealidin C is a bromotyrosine alkaloid isolated from marine sponges, particularly those belonging to the order Verongida. These compounds are known for their diverse biological activities, including cytotoxic, antibacterial, antifungal, and antiviral properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications, especially in cancer treatment.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of purealidin C involves several steps, starting from bromotyrosine derivatives. The key steps include bromination, cyclization, and functional group modifications. The reaction conditions typically involve the use of bromine or bromine-containing reagents, organic solvents, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure and the need for specific marine sponge sources. advancements in synthetic chemistry have enabled the development of scalable synthetic routes that can produce this compound in larger quantities. These methods often involve optimizing reaction conditions and using more efficient catalysts to improve yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Purealidin C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives with altered biological activities.
Reduction: Reduction reactions can modify the bromine substituents, leading to changes in the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include various bromotyrosine derivatives, each with unique biological activities. These derivatives are often evaluated for their potential as anticancer, antibacterial, and antifungal agents .
Wissenschaftliche Forschungsanwendungen
Chemistry: Purealidin C serves as a valuable scaffold for the synthesis of novel compounds with enhanced biological activities.
Biology: Its cytotoxic properties make it a promising candidate for studying cell death mechanisms and developing new anticancer therapies.
Wirkmechanismus
The mechanism of action of purealidin C involves its interaction with specific molecular targets, such as potassium channels and enzymes involved in cell signaling pathways. This compound has been shown to inhibit the potassium channel K V10.1, leading to changes in cell membrane potential and inducing apoptosis in cancer cells . Additionally, it can modulate other signaling pathways, contributing to its broad spectrum of biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Purealidin C is part of a larger family of bromotyrosine alkaloids, including:
- Purealidin A
- Purealidin B
- Purealidin D
- Aerophobin-1
- Aplysinamisine II
Uniqueness
Compared to other bromotyrosine alkaloids, this compound stands out due to its specific structural features and potent biological activities. Its unique combination of bromine substituents and functional groups contributes to its high affinity for molecular targets and its ability to induce apoptosis in cancer cells . This makes this compound a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
138590-56-4 |
|---|---|
Molekularformel |
C23H28Br4N4O4 |
Molekulargewicht |
744.1 g/mol |
IUPAC-Name |
(2E)-3-[4-(3-aminopropoxy)-3,5-dibromophenyl]-N-[2-[4-(3-aminopropoxy)-3,5-dibromophenyl]ethyl]-2-hydroxyiminopropanamide |
InChI |
InChI=1S/C23H28Br4N4O4/c24-16-9-14(10-17(25)21(16)34-7-1-4-28)3-6-30-23(32)20(31-33)13-15-11-18(26)22(19(27)12-15)35-8-2-5-29/h9-12,33H,1-8,13,28-29H2,(H,30,32)/b31-20+ |
InChI-Schlüssel |
PDVHVPHTIIRYDO-AJBULDERSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)/C(=N/O)/CC2=CC(=C(C(=C2)Br)OCCCN)Br |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OCCCN)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


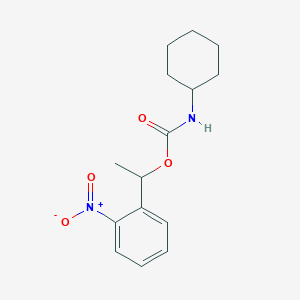
![4-{[4-(2-Nitroethenyl)phenoxy]sulfonyl}benzoic acid](/img/structure/B14286395.png)
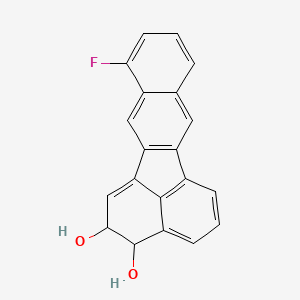
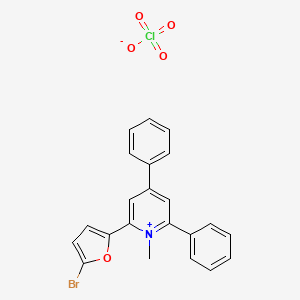
![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
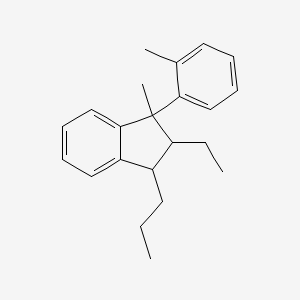
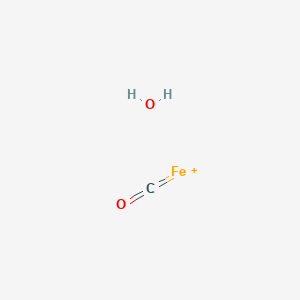
![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)
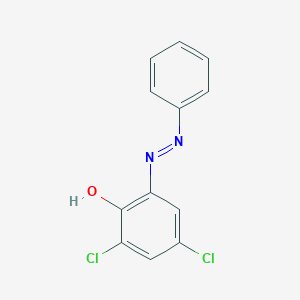


![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
